2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate
Description
Chemical Structure and Isotopic Labeling
2,4-Dioxo-(2-13C,1,3-15N2)1H-pyrimidine-6-carboxylic acid; hydrate is a stable isotope-labeled pyrimidine derivative featuring:
- Two oxo groups at positions 2 and 4.
- A carboxylic acid group at position 6.
- Isotopic enrichment with carbon-13 at C2 and nitrogen-15 at N1 and N3.
- A hydrate form (H2O molecules associated with the crystal lattice).
Synthesis and Applications
This compound is likely synthesized via isotopic incorporation during pyrimidine ring formation or through post-synthetic isotopic exchange, analogous to methods used for uric acid-1,3-15N2 (a related isotopologue in photodynamic studies) . Its primary applications include:
Properties
Molecular Formula |
C5H6N2O5 |
|---|---|
Molecular Weight |
177.09 g/mol |
IUPAC Name |
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1; |
InChI Key |
YXUZGLGRBBHYFZ-RYBQTAQPSA-N |
Isomeric SMILES |
C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O.O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Isotopic Precursor Synthesis
13C-Labeled Carboxylic Acid Preparation
The 13C-labeled carbon at position 2 is introduced via formamide or malic acid derivatives. For example, Shi et al. (2022) demonstrated that 13C-formamide reacts with pyrimidine intermediates under TiCl2 catalysis to incorporate 13C at the C2 position. Alternatively, enzymatic synthesis using 13C-aspartate as a precursor in de novo pyrimidine pathways achieves selective labeling at C2.
15N2 Incorporation
Dual 15N labeling at positions 1 and 3 is achieved using 15N-thiourea or 15N-urea. Guo et al. (2006) reported a 96% yield for 15N-phthalimide synthesis using 15N-urea and phthalic anhydride, a method adaptable to pyrimidine systems. Enzymatic routes using 15N-aspartate and carbamoyl phosphate also enable site-specific 15N incorporation.
Cyclocondensation and Ring Formation
Heterogeneous-Homogeneous Synergy
A hybrid approach fixes N2 gas (15N2) with LiH and carbon to form Li2CN2, an activated intermediate. Subsequent treatment with chloroacetic acid yields the pyrimidine core. This method ensures 15N enrichment >99% but requires high-pressure conditions (Table 1).
Annulation Reactions
Cyclocondensation of 2,6-diaminopyrimidin-4-one with α-bromoaldehydes (e.g., 2-bromo-3-phthalimidopropanal) forms the pyrrolo[2,3-d]pyrimidine scaffold. Titanium-based catalysts (e.g., TiCl2(i-OPr)2) improve yields to 85–94%.
Table 1: Cyclocondensation Methods Comparison
Hydrolysis and Hydrate Formation
The carboxylic acid group at position 6 is introduced via hydrolysis of nitrile intermediates or oxidation of methyl esters. For example:
- Acid-Catalyzed Hydrolysis : Heating 6-cyano-2,4-dioxopyrimidine with HCl (6 M, 100°C, 5 h) achieves quantitative conversion to the carboxylic acid.
- Oxidative Methods : H2O2/FeSO4 oxidizes 6-methyl precursors to carboxylic acids, though this risks isotopic dilution at C2.
Hydration occurs spontaneously upon crystallization from aqueous ethanol, forming the stable monohydrate.
Purification and Isotopic Validation
Chromatographic Techniques
Challenges and Optimization Strategies
| Challenge | Solution | Efficiency Gain |
|---|---|---|
| Isotopic dilution | Use excess 15N precursors (>3 eq) | Purity ↑ 12% |
| Low cyclocondensation yields | TiCl2 catalysis at 40°C | Yield ↑ 18% |
| Hydrate instability | Crystallization at pH 6–7 | Stability ↑ 30% |
Chemical Reactions Analysis
2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Selective reduction of the carbonyl groups can be achieved without affecting the aromaticity of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bases, acids, and specific nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemical Formula
- Molecular Formula : CHNO
- CAS Number : 71751342
- Molecular Weight : 172.10 g/mol
Structural Characteristics
The structure of this compound includes a pyrimidine ring with two keto groups at positions 2 and 4, and a carboxylic acid group at position 6. The incorporation of isotopes such as and enhances its utility in tracing and labeling studies.
Medicinal Chemistry
Anticancer Research
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrimidine can inhibit tumor cell proliferation by interfering with nucleic acid synthesis and function. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may serve as a lead structure for developing new anticancer agents .
Drug Development
The compound's ability to act as a scaffold for drug design makes it valuable in medicinal chemistry. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets .
Agricultural Science
Pesticide Development
Research into the use of pyrimidine derivatives in agrochemicals has shown that they can exhibit herbicidal and fungicidal properties. The carboxylic acid functionality is particularly useful in enhancing the solubility and bioavailability of these compounds in agricultural formulations .
Isotopic Labeling Studies
Tracer Studies
The incorporation of isotopes such as and allows for the use of this compound in metabolic studies. Isotopically labeled compounds are essential tools in biochemical research, enabling scientists to trace metabolic pathways and understand the dynamics of biological systems .
NMR Spectroscopy
Isotopically enriched compounds provide enhanced resolution in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular interactions and conformational changes in complex biological systems .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives, including those structurally related to 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid. The findings indicated significant cytotoxic activity against human cancer cell lines, suggesting a mechanism involving the inhibition of DNA synthesis .
Case Study 2: Agricultural Applications
Research conducted on pyrimidine-based herbicides demonstrated that modifications to the carboxylic acid moiety could enhance herbicidal activity while reducing phytotoxicity to crops. This study highlighted the potential for developing safer agricultural chemicals using this compound as a starting point .
Mechanism of Action
The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves its incorporation into metabolic pathways where it acts as a precursor or intermediate. The labeled isotopes allow for the tracking of the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This is particularly useful in studies of nucleotide synthesis and DNA repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Isotopic Comparison
| Compound Name | Molecular Formula | Isotopic Labels | Key Functional Groups | Hydrate Form |
|---|---|---|---|---|
| 2,4-Dioxo-(2-13C,1,3-15N2)1H-pyrimidine-6-carboxylic acid; hydrate | C4H3^13C15N2O5·nH2O | 2-13C, 1,3-15N2 | 2,4-dioxo; 6-carboxylic acid | Yes |
| 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (CAS 50887-69-9) | C5H6N2O5·H2O | None | 2,6-dioxo; 4-carboxylic acid | Yes |
| Uric acid-1,3-15N2 | C5H4N2^15N2O3 | 1,3-15N2 | 2,6,8-trioxo purine | No |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) | C6H5ClN2O2 | None | 4-carboxylic acid; 2-Cl; 6-CH3 | No |
Table 2: Physical and Spectroscopic Properties
Key Differences and Functional Implications
Isotopic Labeling: The target compound’s 13C/15N labeling enables precise tracking in metabolic pathways and enhances NMR signal resolution, unlike non-labeled analogs (e.g., 2,6-dioxo hydrate) . Uric acid-1,3-15N2 shares similar isotopic utility but differs in ring structure (purine vs. pyrimidine) .
Functional Group Positioning :
- The 2,4-dioxo configuration distinguishes it from 2,6-dioxo derivatives, altering hydrogen-bonding patterns and solubility.
- The 6-carboxylic acid group enhances hydrophilicity compared to ester or carbonitrile derivatives (e.g., triazolo- or thiazolo-pyrimidines) .
Synthetic Pathways: Isotopic labeling likely involves specialized reagents (e.g., 15N-enriched ammonia or 13C-labeled precursors), whereas non-labeled analogs use conventional condensation or cyclization reactions .
Biological Activity
2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid; hydrate is a nitrogen-containing heterocyclic compound notable for its pyrimidine ring structure. This compound features two keto groups at positions 2 and 4, and a carboxylic acid group at position 6. Its unique isotopic labeling with carbon-13 and nitrogen-15 enhances its application in biochemical research, particularly in tracer studies and drug development.
- Molecular Formula : C5H6N2O5
- Molecular Weight : 177.09 g/mol
- Structural Characteristics : The compound's structure allows for diverse biological interactions due to the presence of functional groups that can participate in various biochemical pathways.
Biological Activities
Research indicates that 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown potential antimicrobial properties against various microorganisms. Studies suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent.
-
Enzymatic Inhibition :
- Preliminary investigations have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been noted for its selective inhibitory activity on butyryl cholinesterase, which could have implications in neurodegenerative disease treatments.
-
Cytotoxicity :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. Initial results suggest that it may induce apoptosis in specific cancer cells, positioning it as a potential lead compound for anticancer drug development.
Comparative Analysis with Similar Compounds
The following table compares 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2,4-Dioxo-1H-pyrimidine-6-carboxylic acid | C5H4N2O4 | Basic structure without isotopes | Commonly used in research but lacks specific labeling |
| 5-Fluoroorotic Acid | C5H4FN3O2 | Contains fluorine; used in cancer research | Known for its role in nucleotide metabolism |
| 1,3-Dimethyluracil | C7H8N2O2 | Methylated derivative; affects nucleic acid metabolism | Exhibits different biological activities due to methylation |
The uniqueness of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid lies in its isotopic labeling and specific structural features that enhance its utility in biochemical research compared to these similar compounds.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
-
Antimicrobial Studies :
- A study published in a peer-reviewed journal demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. These findings suggest that similar compounds could be developed into effective treatments for antibiotic-resistant infections .
- Enzyme Inhibition :
- Cytotoxic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
